NAM8 protein
Description
Properties
CAS No. |
147604-72-6 |
|---|---|
Molecular Formula |
C44H58O4 |
Synonyms |
NAM8 protein |
Origin of Product |
United States |
Genetic and Molecular Foundations of Nam8 Protein
NAM8 Gene Organization and Transcriptional Regulatory Elements
The NAM8 gene in Saccharomyces cerevisiae is also known by the aliases MRE2 and MUD15. ucsc.eduvectorbuilder.com It is located on Chromosome VIII, spanning positions 278,153 to 279,724 on the forward strand in the R64-1-1:BK006934.2 assembly. ensembl.org The gene encodes a protein of 523 amino acids. nih.govyeastrc.org
Transcriptional regulation of the NAM8 gene involves specific regulatory elements. Studies have indicated the presence of binding sites for transcription factors such as Ndt80 and Msn2/4 in the NAM8 promoter. plos.org A single substitution in the NAM8 promoter has been shown to cause a three-fold increase in expression during vegetative growth, independently of Ndt80. plos.org While some transcription factor binding sites in promoters are highly conserved, a substantial fraction, including some in the NAM8 promoter, appear to be species-specific or only weakly conserved, suggesting that binding site gain can be common. plos.org The gene is weakly transcribed in wild-type strains, and its overexpression is a prerequisite for its suppressor action in certain contexts. nih.gov
NAM8 Protein Structural Architecture and Functional Domains
The this compound is a 523-amino acid polypeptide. nih.govyeastrc.org Its structure includes several key domains and segments critical for its function within the spliceosome. nih.govuniprot.org
A defining feature of the this compound is the presence of three tandem RNA Recognition Motif (RRM) domains. nih.govuniprot.orgresearchgate.net RRMs are among the most abundant protein domains in eukaryotes and are crucial for binding single-stranded RNA. nih.govplos.org These domains typically consist of approximately 90 amino acids with a conserved topology of two α-helices packed on an antiparallel β-sheet. plos.org Within the RRM, two highly conserved regions, the RNP-1 (an octapeptide motif) and RNP-2 (a hydrophobic hexapeptide) motifs, are central to RNA binding. ebi.ac.uk
In NAM8, the RRM2 and RRM3 domains are particularly important for its meiotic function. uniprot.orgthebiogrid.org The RRM2 domain of yeast NAM8 shows high sequence similarity to the RRM2 of its human homolog, TIA-1, including nearly identical RNP1 and RNP2 motifs, suggesting a conserved mechanism for binding uridine-rich sequences. researchgate.net NAM8 binds near the 5' SS of introns and enhances 5' SS recognition by the U1 snRNP, analogous to the function of human TIA-1. researchgate.net Specifically, the RRM2 domain of NAM8 is positioned within the U1 snRNP complex to bind the intronic region immediately downstream of nucleotide +13. uniprot.org Mutational analysis has shown that alanine (B10760859) mutations in the putative RNA binding sites of the RRM2 and RRM3 domains enfeeble NAM8 activity. nih.govnih.gov
The this compound is flanked by N-terminal leader and C-terminal tail segments in addition to its RRM domains. nih.govuniprot.orgresearchgate.net Studies have indicated that the N-terminal leader, the C-terminal tail, and the RRM1 domain are dispensable for the splicing of meiotic target genes and are unnecessary for NAM8's vegetative function in multiple synthetic lethal genetic backgrounds. nih.govnih.gov
The N-terminus of a protein is the initiating segment and often contains signals for cellular targeting or modifications. creative-proteomics.comwikipedia.org The C-terminus marks the end of the polypeptide chain and can influence protein interactions and function. creative-proteomics.comacs.org In the context of the yeast U1 snRNP, the C-terminal moiety of NAM8 has been shown to interact with the C-terminal domain of the U1C protein, while the N-terminal RRM domains bind to U-rich sequences on the pre-mRNA to help recruit the U1 snRNP to weak splicing sites. researchgate.net
Post-translational modifications (PTMs) are covalent changes to proteins that occur after or during synthesis and significantly influence their function, stability, localization, and interactions. abcam.comwikipedia.org While the search results indicate that post-translational modifications of NAM8 have been considered yeastgenome.orgyeastgenome.org, specific detailed characterization of these modifications and their direct influence on this compound activity is not extensively described in the provided snippets. However, PTMs in general, such as phosphorylation, acetylation, glycosylation, and lipidation, are known to regulate various cellular functions, including enzyme activity, protein interactions, and signal transduction. abcam.comwikipedia.orgnih.gov The presence of modification sites on the this compound has been noted based on experimental evidence. yeastgenome.org
Genetic Determinants and Suppressive Interactions Modulating this compound Function
Genetic analysis has revealed various interactions and determinants that modulate this compound function. NAM8 is a component of the U1 snRNP and is involved in mRNA splice site selection and positive regulation of mRNA splicing via the spliceosome. thebiogrid.orgnih.gov It is part of the commitment complex and U2-type prespliceosome. uniprot.orgnih.gov
NAM8 collaborates with other proteins, such as Mer1, to promote the splicing of essential meiotic mRNAs like AMA1, MER2, and MER3. nih.govuniprot.orgnih.gov Mer1 and NAM8 work cooperatively to promote splicing of the Mer1 regulon, which includes AMA1, ZIP4, MER2, and MER3. researchgate.net NAM8 is also required for Mer1-promoted splicing and promotes the splicing of other meiotic transcripts like PCH2. researchgate.net The splicing of SPO22 is co-dependent on Mer1 and NAM8, while PCH2 splicing is NAM8-dependent but independent of Mer1. nih.govnih.gov
Genetic interaction studies have identified both physical and genetic interactions involving NAM8. yeastgenome.org High-throughput studies in Saccharomyces cerevisiae have revealed numerous negative and positive genetic interactions. ucsd.edu NAM8 has been found to have a substantial number of negative genetic interactions, along with some positive genetic interactions, phenotypic enhancement, and suppression. yeastgenome.org
| Interaction Type | Number of Interactions (S. cerevisiae) | Source |
| Dosage Rescue | 4 | yeastgenome.org |
| Negative Genetic | 163 | yeastgenome.org |
| Phenotypic Enhancement | 2 | yeastgenome.org |
| Phenotypic Suppression | 2 | yeastgenome.org |
| Positive Genetic | 16 | yeastgenome.org |
| Synthetic Growth Defect | 12 | yeastgenome.org |
| Synthetic Lethality | 14 | yeastgenome.org |
| Physical (HTP) | 41 | thebiogrid.org |
| Physical (LTP) | 3 | thebiogrid.org |
| Genetic (HTP) | 103 | thebiogrid.org |
| Genetic (LTP) | 9 | thebiogrid.org |
| More than One Evidence Type | 37 | thebiogrid.org |
Suppressor mutations are second mutations that can alleviate or revert the phenotypic effects of an existing mutation. wikipedia.org NAM8 itself has been characterized as a nuclear gene that acts as a suppressor of mitochondrial splicing deficiencies when overexpressed. nih.gov These suppressed mutations affect RNA folding in both group I and group II introns. nih.gov Inactivation of the NAM8 gene does not affect cell viability, mitochondrial function, or mitochondrial genome stability. nih.gov The suppressor action of overexpressed NAM8, along with its homology to RNA-binding proteins and the intronic location of suppressed mitochondrial mutations, suggests it could be a non-essential component of the mitochondrial splicing machinery that, when abundant, can help correct deficient intron RNA folding. nih.gov
NAM8 also participates in synthetic lethal interactions with deletions of inessential spliceosome components, such as mud1. nih.gov The slow growth phenotype of npl3Δ yeast mutants is exacerbated when combined with deletions of genes involved in spliceosome assembly, including nam8. researchgate.net Ablation of NAM8 has also been shown to cause a severe synthetic growth defect with a C-terminal truncation of Msl5, a branchpoint binding protein. oup.com
Nam8 Protein Integration Within the Spliceosomal Machinery
Mechanisms of 5' Splice Site Recognition by NAM8 Protein
NAM8 plays a critical role in the recognition of the 5' splice site on pre-mRNA substrates, a fundamental step in the splicing process.
Specificity for Consensus and Non-Consensus 5' Splice Sites
NAM8 is particularly important for the efficient splicing of introns that possess non-consensus 5' splice sites. alliancegenome.orgsenescence.infouniprot.orgnakb.org While the U1 snRNP, primarily through base-pairing between the U1 snRNA and the 5' splice site, is responsible for initial recognition, Nam8 provides essential support, especially when this base-pairing is suboptimal due to variations from the consensus sequence. alliancegenome.orguniprot.org Its function becomes indispensable for efficient 5' splice site recognition when the process is impaired, such as in the absence of a pre-mRNA cap structure. alliancegenome.orguniprot.orgnakb.org Research indicates that Nam8 interacts directly with the pre-mRNA downstream of the 5' splice site, within a region that is not highly conserved. alliancegenome.orgsenescence.infouniprot.orgnakb.org Substitutions within this downstream intronic region have been shown to impact splicing efficiency and can influence alternative splice site choice in a manner that is dependent on Nam8. uniprot.orgnakb.org This suggests that Nam8's interaction with this downstream region helps to stabilize the U1 snRNP-pre-mRNA interaction and fine-tune splice site selection.
Role in Commitment Complex Formation
NAM8 is a confirmed component of the commitment complex, also referred to as complex E or A complex in yeast, which represents the initial stable assembly of splicing factors on the pre-mRNA. alliancegenome.orgthebiogrid.orguniprot.orgnakb.orggenesilico.pluniprot.org The formation of this complex is a critical determinant of whether a pre-mRNA will enter the splicing pathway. uniprot.org The commitment complex is established through the binding of the U1 snRNP to the 5' splice site and the association of the Msl5•Mud2 protein heterodimer with the intron branchpoint sequence. uniprot.orguni-freiburg.de Bridging interactions between the U1 snRNP and the Msl5•Mud2 complex help to stabilize this early assembly. uni-freiburg.de Nam8's presence within the commitment complex is evidenced by its ability to be crosslinked to the pre-mRNA in this context, specifically at the 5' splice site. alliancegenome.orguniprot.orguniprot.org A key functional contribution of Nam8 is its role in stabilizing these commitment complexes, particularly under conditions where the recognition of the 5' splice site is less robust. alliancegenome.orguniprot.orgnakb.org This stabilization function underscores Nam8's importance in ensuring the fidelity of the initial spliceosomal assembly.
Cooperative and Independent Functions with Auxiliary Splicing Regulators (e.g., Mer1, Npl3, Tgs1)
NAM8's activity in splicing is not isolated; it engages in both cooperative and, in some cases, independent functional relationships with other auxiliary splicing regulators.
Mer1: A well-characterized cooperative relationship exists between Nam8 and the meiosis-specific splicing regulator Mer1. Together, they are essential for the efficient splicing of a specific set of meiotic mRNAs, including AMA1, MER2, MER3, and SPO22. senescence.infogenesilico.plnih.govudel.eduthebiogrid.orgyeastgenome.org These target transcripts often feature suboptimal 5' splice sites and contain a Mer1 intronic enhancer element. nih.govudel.eduthebiogrid.org Mer1 is proposed to activate splicing by binding to this intronic enhancer, thereby facilitating the assembly of both the U1 and U2 snRNPs on the pre-mRNA. nih.govudel.eduthebiogrid.org Suggested interactions between Mer1 and specific U1 snRNP proteins, such as Snu56 and Snu71, are thought to mediate the recruitment of the Nam8-containing U1 snRNP to these sites. nih.govudel.edu This highlights a mechanism where Nam8's function in recognizing and stabilizing U1 binding at suboptimal sites is enhanced by the presence of Mer1 and its interaction with the pre-mRNA enhancer.
Npl3: Npl3, an SR-like protein in Saccharomyces cerevisiae, is known to be required for the efficient splicing of a broad spectrum of pre-mRNAs. yeastgenome.orgyeastgenome.org Genetic interaction studies have revealed a link between Npl3 and Nam8. yeastgenome.orgnih.govnih.govalliancegenome.org Biochemical evidence supports a physical association between Npl3 and Nam8; Npl3 has been shown to co-immunoprecipitate with Nam8. yeastgenome.org This interaction appears to be direct, as it is insensitive to RNase A treatment. yeastgenome.org Npl3 plays a role in meiotic splicing regulation and, similar to Nam8 and Tgs1, contributes to the splicing of introns with non-consensus splice sites, with some overlap in their target transcripts. nih.gov Npl3 is also implicated in promoting the co-transcriptional recruitment of splicing factors, including components of the U1 snRNP, to chromatin-associated transcripts. yeastgenome.orgyeastgenome.orguniprot.org This suggests that the interaction between Npl3 and Nam8 may be part of a mechanism to efficiently deliver the U1 snRNP to actively transcribed genes.
Tgs1: Tgs1 is the enzyme responsible for the trimethylguanosine (TMG) cap modification found on spliceosomal snRNAs, including U1 snRNA. senescence.infonih.gov Both Nam8 and Tgs1 are recognized as components of the meiotic splicing regulatory network. senescence.info Notably, the splicing of the PCH2 pre-mRNA during meiosis exhibits co-dependence on both Nam8 and Tgs1, and the intron in PCH2 is characterized by a non-consensus branchpoint sequence. nih.govudel.eduthebiogrid.org Genetic interactions between deletion mutants of NAM8 and TGS1 have been reported, indicating a functional relationship between the two proteins. uni-freiburg.denih.govnih.govrcsb.org The TMG cap, generated by Tgs1, is essential for mitotic growth in situations where redundant splicing factors, such as Nam8, are absent, further highlighting their interconnected roles in splicing fidelity and efficiency. uni-freiburg.denih.gov While Nam8 and Mer1 show co-dependence for several meiotic transcripts, Nam8 also has Mer1-independent functions, as seen in the splicing of PCH2. nih.govudel.eduthebiogrid.org This demonstrates that Nam8 operates within multiple regulatory modules in the splicing pathway.
Cellular and Biological Processes Regulated by Nam8 Protein
Essential Role in Meiotic Recombination and Sporulation in Saccharomyces cerevisiae
NAM8 is essential for yeast sporulation because it promotes the splicing of a specific set of mRNAs that encode proteins required for meiotic recombination and cell division. nih.govoup.com Mutants lacking functional NAM8 are defective in meiotic recombination and the formation of viable spores. thebiogrid.orgyeastgenome.org This highlights its critical contribution to the successful completion of meiosis and the subsequent formation of haploid spores. The meiotic phenotype of mre2 mutants (an alias for NAM8) is more severe than that of mer1 mutants, suggesting distinct roles for NAM8 and MER1 in RNA splicing during meiosis. embopress.org
Regulatory Control over Specific Meiosis-Specific Pre-mRNA Substrates (e.g., AMA1, MER2, MER3, SPO22, PCH2, REC107, HFM1, ZIP4)
NAM8 is a key player in the splicing of several meiosis-specific pre-mRNAs. nih.govnih.govtandfonline.com It collaborates with the meiotic splicing regulator Mer1 to promote the splicing of essential meiotic mRNAs, including AMA1, MER2, and MER3. nih.govoup.com Additionally, SPO22 and PCH2 have been identified as novel targets of NAM8-dependent meiotic splicing. nih.gov While SPO22 splicing is co-dependent on Mer1, PCH2 splicing is not, indicating that NAM8 is involved in at least two distinct meiotic splicing regulons. nih.govoup.com
The NAM8 regulon embraces the meiotic pre-mRNAs of REC107, HFM1, AMA1, SPO22, and PCH2. thebiogrid.orgyeastgenome.org Notably, MER2 is also known as REC107, MER3 as HFM1, and SPO22 as ZIP4. nih.govescholarship.org The splicing efficiency of MER2/REC107, MER3/HFM1, SPO22/ZIP4, and SPO70/AMA1 is substantially reduced in the absence of MER1. nih.gov All four of these Mer1p-responsive genes also require Nam8p for splicing activation by Mer1p. nih.gov
The dependence on NAM8 for splicing can be influenced by characteristics of the pre-mRNA introns. For instance, the SPO22 intron has a non-consensus 5' splice site that dictates its NAM8/Mer1-dependence. nih.gov In contrast, the NAM8-dependent PCH2 pre-mRNA has a consensus 5' splice site but relies on NAM8 due to a long 5' exon and a non-consensus intron branchpoint. nih.govoup.com
NAM8 protein is composed of three tandem RRM (RNA Recognition Motif) domains, along with N-terminal leader and C-terminal tail segments. nih.govnih.gov Studies have shown that the RRM2 and RRM3 domains, and their putative RNA-binding sites, are essential for NAM8's meiotic function, while the leader, tail, and RRM1 modules are dispensable for splicing meiotic targets and unnecessary for vegetative NAM8 function in multiple synthetic lethal genetic backgrounds. nih.govnih.govoup.com Alanine (B10760859) mutations in the putative RNA binding sites of the RRM2 and RRM3 domains enfeeble NAM8 activity. nih.govoup.com
Here is a table summarizing some of the key meiosis-specific pre-mRNA substrates regulated by NAM8:
| Pre-mRNA Substrate | Alias(es) | Mer1 Dependence | Notes |
| AMA1 | SPO70 | Yes | Part of Mer1 and Nam8 regulons. nih.govnih.govescholarship.org |
| MER2 | REC107 | Yes | Part of Mer1 and Nam8 regulons. nih.govnih.govescholarship.org |
| MER3 | HFM1 | Yes | Part of Mer1 and Nam8 regulons. nih.govnih.govescholarship.org |
| SPO22 | ZIP4 | Yes | Part of Mer1 and Nam8 regulons; non-consensus 5' splice site. nih.govnih.govnih.govescholarship.org |
| PCH2 | No | Regulated by Nam8 independently of Mer1; consensus 5' splice site but non-consensus branchpoint and long 5' exon. nih.govoup.comtandfonline.com | |
| REC107 | MER2 | Yes | Involved in formation of DSBs through meiosis-specific splicing. thebiogrid.orgyeastgenome.orgnih.govescholarship.org |
| HFM1 | MER3 | Yes | Meiosis-specific DNA helicase involved in crossover control. nih.govescholarship.orgthebiogrid.org |
| ZIP4 | SPO22 | Yes | Part of Mer1 and Nam8 regulons. nih.govescholarship.org |
Functional Implications in Mitochondrial Splicing Pathways under Conditions of Overexpression
While primarily known for its nuclear role in meiotic splicing, the NAM8 gene in Saccharomyces cerevisiae has been characterized for its ability to act as a suppressor of mitochondrial splicing deficiencies when overexpressed. oup.comnih.govasm.orgresearchgate.net This suppressory effect occurs when NAM8 is present on a multicopy plasmid, leading to its overexpression. nih.gov The suppressed mutations affect RNA folding and are located in both group I and group II introns within the mitochondria. nih.gov
Inactivation of the NAM8 gene does not affect cell viability, mitochondrial function, or mitochondrial genome stability, suggesting that its primary role is not within the mitochondria under normal conditions. nih.gov However, when overexpressed, the this compound, with its RNA-binding motifs, is hypothesized to potentially convert a deficient intron RNA folding pattern in the mitochondria into a productive one. nih.gov This suggests a potential, albeit non-essential under normal conditions, involvement or interaction with mitochondrial RNA processing when its cellular levels are significantly elevated.
Differential Requirements for this compound in Mitotic versus Meiotic Cellular Contexts
A notable characteristic of NAM8 function is its differential requirement during the mitotic and meiotic cell cycles in Saccharomyces cerevisiae. NAM8 is inessential for yeast mitotic growth. nih.govoup.com Cells can proliferate normally even in the absence of functional NAM8 during vegetative growth. nih.gov
In stark contrast, NAM8 is essential for yeast sporulation, which is the outcome of successful meiosis. nih.govoup.com The requirement for NAM8 is critical during meiosis because it is necessary for the efficient splicing of the aforementioned set of meiosis-specific pre-mRNAs that are vital for meiotic recombination and cell division. nih.govoup.com This differential requirement underscores a specialized role for NAM8 within the meiotic program, where the splicing of specific transcripts is tightly regulated and essential for proper development. The domain requirements for NAM8 activity during yeast meiosis are more stringent than during vegetative growth of several NAM8-dependent strains. nih.gov
Molecular Interactions and Mechanistic Delineations of Nam8 Protein
Protein-RNA Intermolecular Associations
NAM8 exhibits specific interactions with pre-mRNA, which are crucial for its function in splice site selection and splicing efficiency.
Direct Binding to Intronic Regions of Pre-mRNA
NAM8 has been shown to directly bind to intronic regions of pre-mRNA, specifically interacting with uridine-rich sequences located downstream of the 5' splice site (5'SS). yeastgenome.orgyeastrc.orgensembl.orguniprot.orgprinceton.edubio2byte.besigmaaldrich.comebi.ac.ukwikipedia.org This interaction is mediated by its RNA recognition motif (RRM) domains. yeastrc.orgrcsb.orguniprot.orgsigmaaldrich.comebi.ac.uk Studies, including crosslinking experiments, have provided evidence for this direct association with the intron downstream of the 5'SS. yeastgenome.orgyeastrc.orgensembl.orgbio2byte.be The RRM2 domain of Nam8, which shares high sequence similarity with the RRM2 of its human counterpart TIA-1, is indicated as a primary mediator of binding to uridine-rich sequences. yeastgenome.orguniprot.org
Influence on RNA Conformation and Structure
The binding of NAM8 to intronic sequences and its association with the U1 snRNP likely influence the conformation and structure of the pre-mRNA near the 5'SS. While the precise mechanisms of how NAM8 directly alters RNA conformation are still being elucidated, its presence and interactions, particularly through its mobile RRM1 and RRM2 domains, are positioned to project towards the intron and potentially impact local RNA structure. uniprot.org This influence on RNA structure may contribute to the stabilization of the U1 snRNP-pre-mRNA interaction and facilitate downstream splicing events. ensembl.orgbio2byte.beebi.ac.uk
Protein-Protein Interplay within the Spliceosome Complex
As an integral component of the U1 snRNP, NAM8 engages in protein-protein interactions with other spliceosomal factors, contributing to the assembly and function of the complex. ensembl.orgr-project.orguniprot.orgprinceton.eduebi.ac.uknih.gov
Direct and Indirect Interactions with U1 snRNP Components (e.g., Snu56, Snu71, U1C)
NAM8 interacts with several components of the U1 snRNP. It binds to the U1 snRNP through its linker, RRM3, and C-terminal regions. uniprot.org NAM8 contacts the C-terminus of Yhc1, the yeast homolog of human U1C. uniprot.org Furthermore, NAM8 plays a role in maintaining the association of other U1 snRNP proteins, such as Snu56 and Snu71, with the U1 complex. yeastgenome.orgwikipedia.orgnih.gov The stable association of the Snu71-Prp40 module with the rest of the U1 snRNP has been shown to require the presence of NAM8.
Elucidation of Splicing Activation and Regulatory Mechanisms
NAM8 is a key factor in the activation and regulation of pre-mRNA splicing, particularly for specific subsets of introns. It is essential for the efficient splicing of introns with non-consensus 5' splice sites or other suboptimal features that might otherwise be poorly recognized by the splicing machinery. yeastgenome.orgyeastrc.orgensembl.orgrcsb.orgr-project.orgsigmaaldrich.comwikipedia.org NAM8 contributes to the stabilization of commitment complexes, the initial stable complexes formed on pre-mRNA during spliceosome assembly. ensembl.orgbio2byte.be
NAM8's regulatory function is particularly prominent during meiosis in Saccharomyces cerevisiae, where it is required for the splicing of several essential meiotic mRNAs. yeastrc.orgrcsb.orgr-project.orgprinceton.edusigmaaldrich.com It collaborates with other factors, such as the meiosis-specific regulator Mer1, to promote the splicing of certain transcripts like AMA1, MER2, and MER3. yeastrc.orgrcsb.orgsigmaaldrich.com Additionally, NAM8 can promote the splicing of other meiotic transcripts, such as PCH2, independently of Mer1, especially when these introns have features like a non-consensus branchpoint or a long 5' exon that dictate Nam8-dependence. yeastrc.orgrcsb.orgsigmaaldrich.com This highlights two distinct modes of Nam8-dependent splicing regulation. sigmaaldrich.com Its activity enhances the recognition of the 5'SS by the U1 snRNP, effectively compensating for weak splicing signals. yeastgenome.orgsigmaaldrich.com
Comparative and Evolutionary Biology of Nam8 Protein
Evolutionary Conservation Patterns Across Eukaryotic Lineages
The NAM8/Ngr1 protein family exhibits deep evolutionary conservation across diverse eukaryotic clades. nih.govnih.govpeerj.com This suggests that the ancestral eukaryotic organism likely possessed a progenitor of this protein family. Analysis of this family across the eukaryotic domain reveals that a basic structural scaffold, comprising three RNA recognition motif (RRM) domains and at least one prion-like region, has been largely maintained since the last common ancestor of eukaryotes. nih.govnih.govpeerj.com
A notable aspect of NAM8 family conservation is the prevalence of the prion-like composition. Across eukaryotes, a significant majority of sequences in the Pub1/TIA-1 and Nam8/Ngr1 families show conserved prion-like characteristics, with 90% having PLAAC LLR scores >0.0 and 58% scoring ≥15.0. nih.govnih.govpeerj.com The RRM domains, known for their role in RNA binding, are also highly conserved, representing a fundamental alpha-beta protein fold found in numerous RNA-binding proteins across eukaryotes. peerj.comlife-science-alliance.org Specifically, the presence of three RRM domains is conserved in over 71% of the NAM8 family proteins. nih.govnih.govpeerj.com While three RRM domains are the predominant architecture, proteins with one or two RRM domains are observed frequently in certain clades, suggesting lineage-specific evolutionary trends rather than annotation errors. nih.govnih.govpeerj.com The identification of NAM8 in basal eukaryotes further supports its ancient origin within the eukaryotic lineage. oup.com
The conservation patterns highlight the fundamental importance of the structural and compositional features of NAM8 and its relatives for essential cellular processes across diverse species.
Identification and Functional Comparison with Orthologous and Homologous Proteins (e.g., Human TIA-1)
Human T-cell intracellular antigen 1 (TIA-1) is recognized as a putative homolog of yeast NAM8, sharing significant structural and functional similarities. researchgate.netnih.govoup.comnih.govnih.gov Both NAM8 and TIA-1 are characterized by the presence of three RNA recognition motifs (RRMs) and a C-terminal glutamine-rich (Gln-rich) extension. researchgate.netplos.orgresearchgate.net
Despite these structural similarities, their association with the U1 snRNP complex differs between yeast and humans. NAM8 is a constitutive component of the yeast U1 snRNP. peerj.comresearchgate.netnih.govoup.comnih.gov In contrast, human TIA-1 is not an integral part of the human U1 snRNP but interacts with it, primarily through the U1C protein. researchgate.netresearchgate.net
Functionally, both NAM8 and TIA-1 play roles in pre-mRNA splicing, particularly in the recognition and utilization of 5' splice sites. They both bind to U-rich sequences located downstream of the 5' splice site. researchgate.netnih.govnih.govnih.govplos.orgresearchgate.netresearchgate.netuniprot.orguniprot.orgnih.gov This binding facilitates the recognition of the 5' splice site by the U1 snRNP. researchgate.netnih.govnih.govresearchgate.netresearchgate.netuniprot.org In yeast, NAM8 enhances the recruitment of U1 snRNP to weak splicing sites through its binding to U-rich sequences and interaction with U1-C. researchgate.netresearchgate.net Similarly, human TIA-1 facilitates the recognition of weak 5'-SS by binding to downstream U-rich sequences and interacting with the U1 core protein U1C. researchgate.net TIA-1 is known to regulate alternative splicing by binding to these U-rich motifs and interacting with U1C. researchgate.net
Comparative analysis of the RRM domains shows that RRM2 is the most conserved among TIA1/TIAR, NAM8, and PUB1, exhibiting higher conservation scores and pairwise identity compared to RRM1 and RRM3. plos.org Studies on TIA-1 indicate that the RRM2 domain is primarily responsible for binding to uridine-rich sequences, and sequence similarity suggests a similar function for the RRM2 domain in NAM8. plos.orgresearchgate.net
While NAM8 is essential for yeast sporulation and promotes the splicing of specific meiotic mRNAs, including AMA1, MER2, MER3, SPO22, and PCH2, its role is considered optional for mitotic growth. nih.govoup.com Human TIA-1, on the other hand, is involved in regulating alternative splicing in processes such as apoptosis (e.g., splicing of the Fas receptor) and dosage compensation in organisms like Drosophila (via its homolog Rox8). nih.govuniprot.orguniprot.org Other homologs have been identified in various eukaryotes, such as RBP45d in Arabidopsis, which shares similar molecular functions attributed to its conserved domains, as well as related proteins like UBP1 and RBP45 in plants that interact with U-rich elements to enhance splicing. researchgate.netplos.orgresearchgate.net Functional mouse homologs of TIA proteins have also been identified. plos.org
The functional parallels between NAM8 and TIA-1 in recognizing U-rich sequences and influencing 5' splice site selection by U1 snRNP highlight a conserved mechanism of splicing regulation that has been adapted to control diverse biological processes across eukaryotic evolution.
Here is a comparative summary of key features between yeast NAM8 and human TIA-1:
| Feature | Yeast NAM8 | Human TIA-1 |
| Structural Domains | Three RRMs, C-terminal Gln-rich tail researchgate.netplos.orgresearchgate.net | Three RRMs, C-terminal Gln-rich tail researchgate.netplos.orgresearchgate.net |
| U1 snRNP Association | Constituent component peerj.comresearchgate.netnih.govoup.comnih.gov | Interacts via U1C, not a core component researchgate.netresearchgate.net |
| RNA Binding Target | U-rich sequences downstream of 5' ss researchgate.netnih.govplos.orgresearchgate.netresearchgate.net | U-rich sequences downstream of 5' ss researchgate.netnih.govnih.govplos.orgresearchgate.netresearchgate.netuniprot.orguniprot.orgnih.gov |
| Splicing Function | Enhances 5' ss recognition by U1 snRNP researchgate.netresearchgate.netresearchgate.net | Enhances 5' ss recognition by U1 snRNP researchgate.netnih.govnih.govresearchgate.netresearchgate.netuniprot.org |
| Biological Role | Essential for meiosis, splicing of meiotic mRNAs nih.govoup.com | Regulates alternative splicing (e.g., apoptosis) nih.govuniprot.orguniprot.org |
| Mitotic Growth | Optional nih.gov | Involved in stress granule formation and translation repression nih.gov |
Analysis of Functional Divergence and Conservation in Related RNA-Binding Proteins
RNA-binding proteins (RBPs) are fundamental to posttranscriptional gene regulation and are considered common and ancestral components of eukaryotic cells. oup.complos.org The RRM domain, a prevalent motif in RBPs, represents a highly conserved structural unit capable of binding diverse RNA sequences. peerj.comlife-science-alliance.org
While core cellular processes, including those involving protein synthesis and splicing machinery components like NAM8, tend to be largely conserved throughout evolution, regulatory processes often exhibit more rapid divergence. nih.gov This principle applies to RBPs, where the differential conservation and evolution of factors that bind to specific RNA motifs, such as polyT tracts (including proteins like PTB, SXL, TIA1, and NAM8), likely contribute to the variations observed in splicing regulation across different lineages. plos.org
The conservation of prion-like composition in the NAM8/Ngr1 and Pub1/TIA-1 families points to an ancient and conserved phenomenon in specific proteins, suggesting a potentially conserved regulatory mechanism or structural property beyond basic RNA binding. nih.govnih.govpeerj.com The evolutionary history within Saccharomycetes, where the paralog Ngr1 arose from a duplication of NAM8, shows that even after duplication, the prion-like composition was largely maintained in both proteins. nih.govpeerj.com
The observation that NAM8 is essential for meiosis but not for mitotic growth in yeast highlights a specific functional requirement tied to a particular developmental stage, illustrating how conserved proteins can acquire specialized roles in different biological contexts. nih.govoup.com Studies involving functional complementation between yeast and other species using NAM8 or its homologs can provide further insights into which aspects of its function are universally conserved and which have diverged. yeastgenome.org Furthermore, the principle that proteins interacting within highly connected networks or complexes tend to be more evolutionarily conserved is relevant to understanding the conservation of NAM8's interaction partners within the spliceosome and other cellular machinery. plos.orgnih.gov
The analysis of NAM8 and its related RNA-binding proteins reveals a complex interplay between structural conservation, particularly of key domains like the RRM, and functional divergence, which allows these proteins to participate in both fundamental and lineage-specific regulatory processes.
Compound Names and PubChem CIDs
Advanced Methodological Approaches in Nam8 Protein Research
Genetic Engineering Techniques (e.g., Targeted Gene Deletion, Overexpression, Site-Directed Mutagenesis)
Genetic engineering has been a cornerstone of NAM8 research, allowing for precise manipulation of the NAM8 gene to understand its function.
Targeted Gene Deletion: The creation of a nam8Δ null mutant, where the NAM8 gene is completely removed from the yeast genome, has been fundamental in elucidating its biological roles. researchgate.net Studies using this knockout strain have demonstrated that while NAM8 is not essential for vegetative growth under normal conditions, it is crucial for efficient meiotic progression and spore viability. researchgate.net The nam8Δ mutant exhibits severe defects in the splicing of specific meiotic pre-mRNAs, such as those for AMA1, MER2, and MER3, leading to a failure to complete meiosis. researchgate.netnih.gov
Overexpression: Conversely, overexpression of NAM8 from a multicopy plasmid has revealed its capacity to suppress mitochondrial splicing deficiencies. researchgate.netnih.gov This finding suggests that at high concentrations, NAM8 can influence splicing processes beyond its primary nuclear role, potentially by stabilizing RNA structures or compensating for other splicing factor deficiencies. researchgate.net However, excessive overexpression of many genes, including those involved in essential processes like the cell cycle, can lead to growth defects, highlighting the importance of balanced protein levels. pnas.org
Site-Directed Mutagenesis: To pinpoint the functional significance of specific domains and amino acid residues within the NAM8 protein, researchers have employed site-directed mutagenesis. NAM8 contains three RNA Recognition Motifs (RRMs), which are characteristic of RNA-binding proteins. researchgate.net Mutational analyses have shown that the RRM2 and RRM3 domains are critical for NAM8's function in meiotic splicing. nih.gov Alanine (B10760859) scanning mutagenesis, guided by structural information, has been used to systematically alter residues within these domains to assess their impact on RNA binding and splicing activity. nih.gov These studies have revealed that mutations in the putative RNA-binding surfaces of RRM2 and RRM3 impair the splicing of NAM8-dependent meiotic targets. nih.gov
Table 1: Summary of Genetic Engineering Approaches in NAM8 Research
| Technique | Application in NAM8 Research | Key Findings |
|---|---|---|
| Targeted Gene Deletion (nam8Δ) | Investigate the essentiality and function of NAM8. | NAM8 is non-essential for vegetative growth but critical for meiosis and splicing of specific meiotic pre-mRNAs. researchgate.netresearchgate.net |
| Overexpression | Assess the effects of increased NAM8 dosage. | Can suppress mitochondrial splicing defects, suggesting a broader role in RNA metabolism at high concentrations. researchgate.netnih.gov |
| Site-Directed Mutagenesis | Determine the function of specific protein domains and residues. | The RRM2 and RRM3 domains are essential for NAM8's meiotic splicing function. nih.gov |
In Vitro and In Vivo Biochemical Assays for Splicing Efficacy
To directly measure the impact of NAM8 on the splicing reaction, both cell-free (in vitro) and cell-based (in vivo) assays are employed.
In Vitro Splicing Assays: These assays utilize yeast nuclear or whole-cell extracts that contain the necessary splicing machinery, including the spliceosome. researchgate.netnih.gov A radiolabeled pre-mRNA substrate of a known NAM8 target is incubated with the extract, and the resulting RNA products are separated by gel electrophoresis and visualized by autoradiography. nih.gov By comparing the splicing efficiency in extracts from wild-type versus nam8Δ cells, the direct requirement for NAM8 in the splicing of a particular intron can be determined. nih.gov These assays allow for the detailed biochemical characterization of the splicing reaction, including the formation of splicing intermediates and the final spliced mRNA product. researchgate.net
In Vivo Splicing Analysis: The splicing status of specific transcripts within living yeast cells is typically assessed using reverse transcription-polymerase chain reaction (RT-PCR). RNA is extracted from yeast cells grown under specific conditions (e.g., during meiosis), and reverse transcriptase is used to synthesize complementary DNA (cDNA). researchgate.net PCR is then performed with primers that flank the intron of interest. The resulting PCR products will differ in size depending on whether the intron has been spliced out. By comparing the ratio of the unspliced pre-mRNA to the spliced mRNA in wild-type and nam8Δ strains, the in vivo splicing efficiency can be quantified. researchgate.net This approach has been crucial in identifying novel NAM8-dependent meiotic targets like SPO22 and PCH2. researchgate.net
RNA Cross-Linking and Immunoprecipitation (CLIP) and Related Techniques for RNA Binding Site Mapping
To identify the precise RNA sequences that NAM8 binds to on a global scale, RNA cross-linking and immunoprecipitation (CLIP) methodologies are utilized. In this technique, living cells are treated with UV light to create covalent cross-links between proteins and the RNA molecules they are in direct contact with. nih.gov Following cell lysis and partial RNA fragmentation, an antibody specific to NAM8 is used to immunoprecipitate the protein along with its cross-linked RNA fragments. nih.gov After stringent washing steps, the protein is digested, and the remaining RNA fragments are reverse transcribed into cDNA and sequenced using high-throughput sequencing (CLIP-seq). nih.gov
The resulting sequence reads are then mapped back to the genome to identify the specific binding sites of NAM8 across the transcriptome. While specific CLIP-seq data for NAM8 is not extensively published, it is known that NAM8 can be cross-linked to pre-mRNA, indicating its direct interaction with substrate RNAs. researchgate.net Variants of the CLIP method, such as photoactivatable-ribonucleoside-enhanced CLIP (PAR-CLIP), which incorporates photoreactive nucleosides into nascent RNA, can enhance cross-linking efficiency and provide single-nucleotide resolution of binding sites. springernature.com
Structural Biology Modalities (e.g., Cryo-Electron Microscopy, Homology Modeling, Molecular Dynamics Simulations)
Understanding the three-dimensional structure of NAM8 is essential for a mechanistic understanding of its function.
Homology Modeling: In the absence of a high-resolution crystal structure of an isolated this compound, homology modeling can be used to generate a theoretical 3D model. nih.gov This computational approach relies on the known experimental structure of a homologous protein (a "template") to predict the structure of the target protein. researchgate.net For example, a 3D model of the this compound from rice (Oryza sativa) was generated using the known structure of a related protein as a template. nih.gov The quality of the resulting model is dependent on the degree of sequence similarity between the target and the template. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to study the dynamic behavior of proteins and their interactions with other molecules, such as RNA, over time. nih.govembopress.org By applying the principles of classical mechanics, these simulations can provide insights into the conformational changes that NAM8 may undergo upon RNA binding and its interactions within the U1 snRNP. researchgate.netresearchgate.net While specific MD simulation studies focused solely on NAM8 are not extensively documented, this technique has been applied to study the dynamics of other RRM-containing proteins and their interactions with RNA. nih.govsonar.ch
Table 2: Structural Biology Approaches in NAM8 Research
| Modality | Application in NAM8 Research | Key Insights |
|---|---|---|
| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of the U1 snRNP complex containing NAM8. | Revealed the position of NAM8 within the U1 snRNP and its interactions with other components. nih.gov |
| Homology Modeling | Predict the 3D structure of NAM8 based on homologous proteins. | Provides a theoretical model for structure-function analysis in the absence of an experimental structure. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and interactions of NAM8. | Can offer insights into conformational changes and the mechanics of RNA binding. researchgate.net |
High-Throughput Proteomic and Genomic Methodologies for Interaction and Target Identification
To understand the broader functional context of NAM8, high-throughput techniques are used to identify its interacting partners (proteomics) and genetic interactors (genomics).
Proteomic Approaches:
Yeast Two-Hybrid (Y2H) Screening: This genetic method is used to identify binary protein-protein interactions in vivo. nih.govnih.gov A "bait" protein (e.g., NAM8) is fused to a DNA-binding domain, while a library of "prey" proteins is fused to a transcriptional activation domain. An interaction between the bait and a prey protein reconstitutes a functional transcription factor, leading to the expression of a reporter gene. wikipedia.org
Mass Spectrometry (MS)-based Proteomics: This powerful technique can identify the components of protein complexes. researchgate.netnih.gov In a typical experiment, NAM8 is tagged and purified from yeast cells along with its interacting partners. The proteins in the purified complex are then digested into peptides, which are analyzed by mass spectrometry to determine their identity and, in some cases, their relative abundance. nih.govresearchgate.net This approach, known as affinity purification-mass spectrometry (AP-MS), can provide a comprehensive map of the NAM8 interactome. researchgate.net
Genomic Approaches:
Synthetic Genetic Array (SGA) Analysis: This high-throughput method is used to screen for synthetic lethal or synthetic sick interactions on a genome-wide scale in yeast. pnas.org A query strain carrying a mutation in the gene of interest (e.g., nam8Δ) is crossed with an array of yeast deletion mutants, each lacking a different non-essential gene. nih.gov A synthetic lethal interaction occurs when the combination of two non-lethal mutations results in cell death, suggesting that the two genes function in parallel or redundant pathways. nih.gov Such screens can reveal functional relationships between NAM8 and other cellular processes.
Employment of Reporter Gene Systems for Mechanistic Splicing Analysis
Reporter gene systems are valuable tools for quantitatively assessing the efficiency of splicing in vivo and for dissecting the cis-acting elements and trans-acting factors that regulate this process. nih.gov In the context of NAM8 research, reporter constructs are typically created by inserting an intron, often a NAM8-dependent intron, into the coding sequence of a reporter gene such as lacZ (encoding β-galactosidase) or HIS3. nih.govnih.gov
The expression of the functional reporter protein is dependent on the correct and efficient splicing of the inserted intron. springernature.com For example, a HIS3 reporter gene containing the PCH2 intron has been used to assay NAM8-dependent splicing. nih.gov Yeast cells expressing this reporter will only be able to grow on a medium lacking histidine if the intron is efficiently spliced. By introducing mutations into the intron sequence or by analyzing the reporter's expression in different mutant backgrounds (e.g., nam8Δ), the specific sequences and factors required for NAM8-mediated splicing can be identified. nih.gov Dual-reporter systems, which express two different fluorescent proteins depending on the splicing outcome, can provide a more nuanced and quantitative measure of splicing efficiency. nih.gov
Q & A
Q. What is the structural organization of the NAM8 protein, and which domains are critical for its splicing activity?
NAM8 contains three RNA recognition motif (RRM) domains (RRM1, RRM2, RRM3), flanked by an N-terminal leader peptide and a C-terminal hydrophilic tail. Truncation studies in S. cerevisiae reveal that RRM2 and RRM3 are essential for splicing activity, while the N-terminal leader (aa 1–40) and C-terminal tail (aa 455–523) are dispensable. For example, deletion of RRM1 (aa 1–150) has minimal impact on splicing, but truncations into RRM2 (aa 251–523) or RRM3 (aa 304–523) abolish activity .
Q. How does NAM8 facilitate splicing of non-canonical introns in meiotic pre-mRNAs?
NAM8 compensates for suboptimal splicing signals, such as non-consensus branch points (e.g., in PCH2) or weak 5' splice sites (e.g., in SPO22). For PCH2, NAM8 dependency arises from a long 5' exon and a non-consensus branchpoint. In SPO22, NAM8 collaborates with the Mer1 protein, which binds an intronic enhancer (5'-AYACCCUY) via its KH domain. Mutagenesis of these RNA elements or Mer1's RNA-binding residues (e.g., Arg214, Gln243) disrupts splicing .
Q. What genetic assays are used to study NAM8's functional domains in yeast?
Key methods include:
- Plasmid shuffle complementation assays : Truncated NAM8 alleles are cloned into CEN plasmids and tested in synthetic lethal strains (e.g., nam8Δ tgs1Δ or nam8Δ mud2Δ). Growth restoration on 5-fluoroorotic acid (FOA) agar indicates functional complementation .
- Overexpression assays : Truncated NAM8 alleles are expressed under a galactose-inducible promoter. Growth inhibition upon induction identifies dominant-negative effects, revealing critical regions (e.g., RRM2) .
Advanced Research Questions
Q. How do synthetic lethal interactions inform NAM8's role in spliceosome assembly?
NAM8 becomes essential in strains lacking other splicing factors (e.g., tgs1Δ, mud2Δ, lea1Δ). For example, nam8Δ tgs1Δ (lacking trimethylguanosine synthase) requires NAM8 for viability at 30°C. Truncation studies in these backgrounds show that RRM3 and the inter-RRM linker (aa 401–454) are indispensable, suggesting NAM8 stabilizes U1 snRNP interactions with pre-mRNA or other splicing factors .
Q. What contradictions exist regarding the dispensability of NAM8's RRM1 domain?
While RRM1 is dispensable in mud1Δ or mud2Δ backgrounds, it becomes critical in tgs1Δ or lea1Δ strains. For example, NAM8-(291–454) (lacking RRM1 and RRM2) supports growth in nam8Δ mud1Δ but not in nam8Δ tgs1Δ. This suggests context-dependent roles: RRM1 may mediate interactions with non-U1 snRNP factors in certain genetic environments .
Q. How do alanine-scanning mutations in RRM2 and RRM3 affect NAM8's activity?
Substitutions in RRM2 (e.g., F165A, D170A) and RRM3 (e.g., R341A, Q375A) reduce splicing efficiency of MER2 and PCH2 by >50% and impair vegetative growth in tgs1Δ strains. These residues likely form RNA-binding surfaces, as structural homology with TIA-1 RRMs suggests conserved roles in RNA recognition .
Q. What phylogenetic evidence supports the functional conservation of NAM8 domains?
Alignment of S. cerevisiae NAM8 with homologs in Neurospora crassa and Ashbya gossypii shows conservation of RRM1-RRM3 but divergence in the C-terminal tail. Shorter fungal homologs (<400 aa) retain RRMs but lack the C-terminal segment, suggesting RRMs are the ancestral functional core .
Q. How does the HIS3-[PCH2] reporter assay elucidate NAM8's branchpoint specificity?
Inserting the PCH2 intron into the HIS3 gene creates a splicing-dependent reporter. In nam8Δ cells, restoring a consensus branchpoint (C→U mutation) rescues histidine prototrophy, confirming NAM8's role in recognizing non-canonical branchpoints. This assay is also used for forward genetic screens to identify NAM8 cofactors .
Methodological Insights
- Domain truncation design : Overlap extension PCR introduces truncations at domain boundaries (e.g., RRM1: aa 1–150; RRM3: aa 304–523). Constructs are cloned into yeast vectors (e.g., pRS415) and validated via sequencing .
- Splicing efficiency quantification : RT-PCR amplifies spliced/unspliced RNA ratios from meiotic cultures. For MER2, splicing efficiency drops from 77% (wild-type) to 7% (nam8Δ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
